![molecular formula C16H23NO B14467846 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine CAS No. 65435-54-3](/img/structure/B14467846.png)
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is an organic compound that features a morpholine ring substituted with a phenyl group, which is further substituted with an isobutyl group and an ethenyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine typically involves the following steps:
Formation of the Phenyl Substituent: The phenyl group with the isobutyl and ethenyl substituents can be synthesized through Friedel-Crafts alkylation and subsequent vinylation reactions.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The final step involves coupling the substituted phenyl group with the morpholine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but lacks the morpholine ring.
Phenol, 4-(1-methylpropyl)-: Contains a phenol group instead of a morpholine ring.
Benzene, 1-ethenyl-4-(2-methylpropyl)-: Similar aromatic structure but lacks the morpholine ring.
Uniqueness
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is unique due to the presence of both the morpholine ring and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65435-54-3 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
4-[1-[4-(2-methylpropyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15-4-6-16(7-5-15)14(3)17-8-10-18-11-9-17/h4-7,13H,3,8-12H2,1-2H3 |
Clé InChI |
NPYQSHABCZKZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
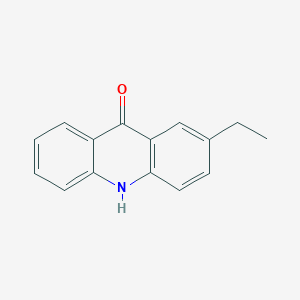
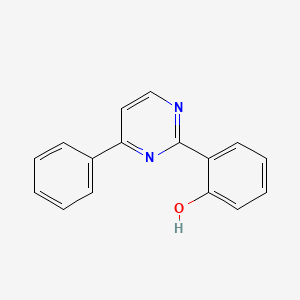
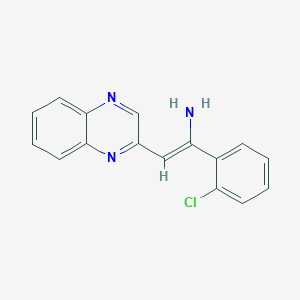
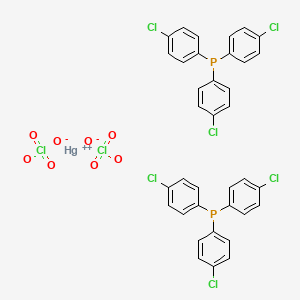

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
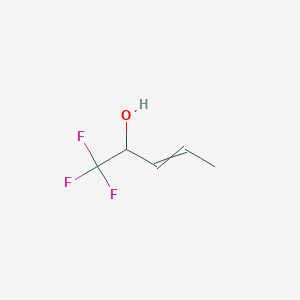

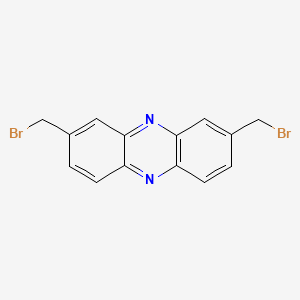
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
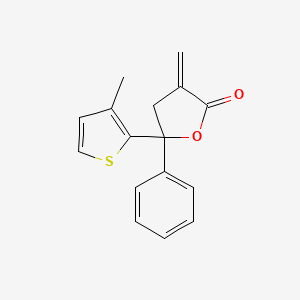
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
